Para-sulfonatocalix[4]arene
Description
Historical Trajectory and Evolution of Calixarene (B151959) Chemistry
The journey of calixarene chemistry began in the early 20th century with observations of the reaction between phenols and formaldehyde, which produced resinous substances. wikipedia.org In 1942, Alois Zinke made a pivotal discovery by using para-substituted phenols in the condensation reaction with formaldehyde, leading to the formation of cyclic tetramers. amazonaws.comwikipedia.org However, it was not until the 1970s that C. David Gutsche recognized the potential of these cyclic oligomers, coining the term "calixarene" from the Greek word "calix" for vase or chalice, owing to their distinctive cup-like shape. wikipedia.orgnumberanalytics.com
Calixarenes are considered the third generation of supramolecular hosts, following crown ethers and cyclodextrins. acs.orgnankai.edu.cnnih.gov A significant breakthrough in their evolution was the development of water-soluble derivatives, which greatly expanded their applicability, especially in biological systems. mdpi.comresearchgate.net The synthesis of para-sulfonatocalix[n]arenes by Shinkai and colleagues in 1984 marked a crucial milestone, making these macrocycles accessible for study in aqueous environments. researchgate.netresearchgate.net This development paved the way for extensive research into their host-guest chemistry and their use as building blocks for more complex supramolecular structures. amazonaws.commdpi.com
The Unique Position of Para-sulfonatocalixamazonaws.comarene as a Water-Soluble Macrocycle
Para-sulfonatocalix amazonaws.comarene holds a special place within the family of calixarenes due to its exceptional water solubility, a property imparted by the sulfonate groups attached to the upper rim of the macrocycle. mdpi.commdpi.com This solubility contrasts sharply with the parent calixarenes, which are typically soluble only in organic solvents. amazonaws.com The structure of para-sulfonatocalix amazonaws.comarene is characterized by a three-dimensional, π-electron-rich cavity and multiple sulfonate groups. acs.orgnankai.edu.cnnih.gov This unique combination of a hydrophobic cavity and a hydrophilic exterior allows it to encapsulate a wide range of guest molecules, particularly organic cations, in aqueous media. acs.orgnankai.edu.cnnih.gov
The molecular recognition capabilities of para-sulfonatocalix amazonaws.comarene are a key aspect of its utility. The hydrophobic cavity can form inclusion complexes with non-polar parts of guest molecules, while the negatively charged sulfonate groups on the rim can interact electrostatically with positively charged moieties. researchgate.netrsc.org This dual-interaction capability gives it a high degree of affinity and selectivity in binding. acs.orgnankai.edu.cnnih.gov Furthermore, these macrocycles can self-assemble into larger structures, such as bilayers and vesicles, which can respond to various stimuli, making them promising for applications like drug delivery. nankai.edu.cnnih.gov
Scope of Supramolecular Research and Academic Relevance of Para-sulfonatocalixamazonaws.comarene
The academic relevance of para-sulfonatocalix amazonaws.comarene is vast and continues to grow. It is a cornerstone molecule in supramolecular chemistry, enabling fundamental studies into host-guest interactions, molecular recognition, and self-assembly. bohrium.comresearchgate.net Its ability to form stable complexes with a diverse array of guest molecules has made it a valuable tool in various research areas.
Key Research Areas:
Molecular Recognition and Sensing: The selective binding properties of para-sulfonatocalix amazonaws.comarene are exploited in the development of chemical sensors. For instance, modified versions have been used to create colorimetric sensors for detecting specific amino acids like histidine in water. nih.gov
Catalysis: The cavity of the calixarene can act as a microreactor, influencing the rate and selectivity of chemical reactions.
Biomedical Applications: Due to its biocompatibility, para-sulfonatocalix amazonaws.comarene is extensively studied for its potential in the life sciences. acs.orgnankai.edu.cnnih.gov Research has explored its use in drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs. researchgate.net It has also been investigated for its potential antiviral and antibacterial properties. nih.govresearchgate.net Furthermore, it has shown promise in protein complexation and stabilization, which is relevant for diagnostics and therapeutics. rsc.orgresearchgate.net
Materials Science: Para-sulfonatocalix amazonaws.comarenes are used as building blocks for creating novel supramolecular materials, including gels, vesicles, and nanoparticles. mdpi.commdpi.com These materials can have applications in areas ranging from controlled release to environmental remediation.
The ongoing exploration of para-sulfonatocalix amazonaws.comarene's properties and interactions continues to open up new avenues for interdisciplinary research, bridging chemistry, biology, and materials science. acs.orgnih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H20Na4O16S4 |
|---|---|
Molecular Weight |
832.7 g/mol |
IUPAC Name |
tetrasodium;25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonate |
InChI |
InChI=1S/C28H24O16S4.4Na/c29-25-13-1-14-6-22(46(36,37)38)8-16(26(14)30)3-18-10-24(48(42,43)44)12-20(28(18)32)4-19-11-23(47(39,40)41)9-17(27(19)31)2-15(25)7-21(5-13)45(33,34)35;;;;/h5-12,29-32H,1-4H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4 |
InChI Key |
WCSKZSCSZGMBAN-UHFFFAOYSA-J |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)[O-])CC5=C(C1=CC(=C5)S(=O)(=O)[O-])O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization of Para Sulfonatocalix 1 Arene
Established Synthetic Routes for Para-sulfonatocalixrsc.orgarene Scaffolds
The primary and most direct method for synthesizing the para-sulfonatocalix rsc.orgarene scaffold involves the electrophilic substitution on the upper rim of a parent calix rsc.orgarene. The most common precursor is p-tert-butylcalix rsc.orgarene, which is readily available through the base-catalyzed condensation of p-tert-butylphenol and formaldehyde. pusan.ac.kr
The established route to para-sulfonatocalix rsc.orgarene proceeds via the direct sulfonation of p-tert-butylcalix rsc.orgarene. pusan.ac.krresearchgate.net This reaction typically involves treating the parent calixarene (B151959) with a strong sulfonating agent, such as concentrated sulfuric acid dovepress.comnankai.edu.cn or chlorosulfonic acid researchgate.net, often at an elevated temperature. The reaction progress is monitored until the starting material, which is insoluble in water, is fully converted to the water-soluble sulfonated product. dovepress.com The reaction mixture is then carefully neutralized, often with a base like sodium carbonate, and the final product is isolated after evaporation. dovepress.com This process replaces the tert-butyl groups on the para-positions of the phenolic units with sulfonic acid groups, yielding the water-soluble para-sulfonatocalix rsc.orgarene. pusan.ac.kr
Alternatively, synthesis can begin with calix rsc.orgarene itself (where the para-positions are unsubstituted), which is then directly sulfonated with concentrated sulfuric acid. nankai.edu.cn The ease of this synthesis has made para-sulfonatocalix[n]arenes and their derivatives widely accessible for various studies. researchgate.net
| Precursor | Sulfonating Agent | General Conditions | Reference |
|---|---|---|---|
| p-tert-butylcalix rsc.orgarene | Concentrated Sulfuric Acid (H₂SO₄) | Stirring at elevated temperature (e.g., 70°C) for several hours. | dovepress.com |
| p-tert-butylcalix rsc.orgarene | Chlorosulfonic Acid (HSO₃Cl) | Reaction in a solvent like dichloromethane. | researchgate.net |
| Calix rsc.orgarene | Concentrated Sulfuric Acid (H₂SO₄) | Direct reaction followed by treatment with inorganic salts. | nankai.edu.cn |
Regioselective Functionalization Strategies for Para-sulfonatocalixrsc.orgarene Derivatives
The calix rsc.orgarene framework offers multiple sites for chemical modification: the upper rim (para-positions of the phenol (B47542) rings), the lower rim (phenolic hydroxyl groups), and the methylene (B1212753) bridges (meso-positions). researchgate.net Regioselective functionalization is crucial as it allows for the precise installation of specific chemical groups at desired locations, which in turn dictates the final molecule's geometry and host-guest binding properties. nih.gov This targeted approach is fundamental to creating derivatives with tailored recognition sites for specific ions or molecules. benthamscience.com
The upper rim is the most frequently modified part of the calixarene scaffold. nih.gov Modifications typically occur via electrophilic aromatic substitution. nih.gov To achieve selective functionalization, a common strategy involves protecting the lower-rim hydroxyl groups, often as benzoyl esters. chemrxiv.org This allows for controlled reactions on the upper rim.
A variety of functional groups can be introduced. For instance, nitration and formylation are common modifications. chemrxiv.org By using different dibenzoyl-protected calixarene intermediates, it is possible to achieve mono-, 1,3-di-, or 1,2-disubstituted products. chemrxiv.org After the desired functional groups are installed on the upper rim, the remaining unprotected para-positions can be sulfonated. chemrxiv.org This multi-step process yields calixarenes that combine the water-solubilizing sulfonate groups with other functionalities like nitro or formyl groups, which directly line the binding pocket and influence guest selectivity. chemrxiv.orgtandfonline.comfigshare.com Other upper-rim modifications include halogenation and acylation. pusan.ac.krnih.gov
| Modification Type | Reagents/Method | Resulting Functional Group | Reference |
|---|---|---|---|
| Nitration | Electrophilic aromatic substitution on a protected calixarene. | Nitro (-NO₂) | chemrxiv.org |
| Formylation | Electrophilic aromatic substitution on a protected calixarene. | Formyl (-CHO) | chemrxiv.org |
| Halogenation | Electrophilic aromatic substitution. | Bromo, etc. | nih.gov |
| Acylation | Friedel-Crafts acylation. | Acyl (-COR) | pusan.ac.kr |
The lower rim of para-sulfonatocalix rsc.orgarene consists of reactive hydroxyl groups that can be functionalized, typically through the formation of ether or ester bonds. nih.gov These modifications are critical for enhancing functionality, such as modulating solubility or introducing specific binding sites. nankai.edu.cn
There are generally two synthetic routes to obtain lower-rim modified para-sulfonatocalixarenes. nankai.edu.cn One approach involves the direct substitution on the lower rim of a pre-formed para-sulfonatocalixarene. nankai.edu.cn The alternative, and often more controlled, method is to first modify the lower-rim hydroxyl groups of a parent calixarene (e.g., p-tert-butylcalix rsc.orgarene) and then perform the sulfonation of the upper rim in a subsequent step. nankai.edu.cn This latter strategy prevents potential complications from the highly polar sulfonate groups during the lower-rim modification. For example, derivatives bearing tetrabutyloxy groups on the lower rim have been synthesized to alter the host's complexation properties. medcraveonline.com The introduction of groups like carboxy methoxy, amido methoxy, or amino ethoxy at the lower rim has also been explored. nih.gov The ability to selectively functionalize the lower rim, including mono-, di-, tri-, or tetra-substitution, allows for precise control over the final structure's geometry and binding capabilities. nih.gov
| Derivative Type | Synthetic Strategy | Introduced Functionality | Reference |
|---|---|---|---|
| Ether derivatives | Williamson ether synthesis on parent calixarene, followed by sulfonation. | Alkyloxy, Butyloxy, Carboxymethoxy | nankai.edu.cnmedcraveonline.com |
| Ester derivatives | Esterification of parent calixarene, followed by sulfonation. | Acyl, Benzoyl | nih.gov |
| Amide derivatives | Alkylation with an amide-containing group, followed by sulfonation. | Amido methoxy | nih.gov |
Functionalization at the methylene bridges, known as the meso-positions, offers another avenue for modifying the calixarene core. researchgate.net A key synthetic strategy for this type of transformation is the nucleophilic substitution of hydrogen (SNH) in azines. nih.gov This method has been successfully applied to introduce heteroaryl moieties, such as 1,3,7-triazapyrene, directly onto the bridge position of the calix rsc.orgarene structure, creating a direct C-C bond. nih.gov These transformations result in novel calixarene derivatives where the appended group can significantly alter the electronic and photophysical properties of the macrocycle. nih.gov The structures of these meso-functionalized calixarenes are typically confirmed using extensive spectroscopic methods, including 1H, 13C NMR, and mass spectrometry. nih.gov
Fundamental Host Guest Interactions and Molecular Recognition by Para Sulfonatocalix 1 Arene
Principles of Inclusion Complex Formation and Stoichiometry
The formation of an inclusion complex involves the encapsulation of a guest molecule, or a portion of it, within the cavity of the para-sulfonatocalix acs.orgarene host. This process is often likened to a "lock-and-key" model, where the size and shape of the guest must be complementary to the dimensions of the host's cavity. acs.org As a versatile host, para-sulfonatocalix acs.orgarene can bind a diverse range of guests, including inorganic cations, various organic ammonium (B1175870) cations, neutral molecules, and biomolecules. acs.orgnankai.edu.cnnih.gov
The stoichiometry of these complexes—the ratio of host to guest molecules—is a critical aspect of the interaction. The most commonly observed stoichiometry for para-sulfonatocalix acs.orgarene is a 1:1 ratio, where one host molecule encapsulates one guest molecule. researchgate.netrroij.comacs.org Experimental studies using techniques like microcalorimetry and NMR spectroscopy have confirmed this 1:1 complex formation for numerous guests, including metal cations and tetraalkylammonium cations. acs.orgresearchgate.net
The table below summarizes the observed stoichiometries for para-sulfonatocalix acs.orgarene with various guest molecules.
| Guest Molecule | Observed Stoichiometry (Host:Guest) | Method of Determination |
| Lanthanide Cations (e.g., La³⁺) | 1:1 | Microcalorimetry, MD Simulations |
| Tetraalkylammonium Cations (e.g., Me₄N⁺) | 1:1 | Microcalorimetry, MD Simulations |
| Caffeine | 1:1 | UV-Vis Spectroscopy |
| D-Arginine | 4:6 | X-ray Crystallography |
| Tetracaine | 1:4 | X-ray Crystallography |
| Tamoxifen | 1:4 | X-ray Crystallography |
| Piribedil | 1:1 | X-ray Crystallography |
Noncovalent Driving Forces in Para-sulfonatocalixacs.orgarene Complexation
The stability of para-sulfonatocalix acs.orgarene host-guest complexes is the result of a delicate balance of several noncovalent interactions. nankai.edu.cn The primary driving forces include electrostatic interactions, cation-π interactions, π-π stacking, hydrophobic effects, and hydrogen bonding. nankai.edu.cnacs.org The interplay of these forces dictates the binding affinity and selectivity of the host for a particular guest.
Electrostatic forces are a dominant factor in the complexation of charged guests, particularly cations, by the anionic para-sulfonatocalix acs.orgarene. The macrocycle possesses four negatively charged sulfonate (SO₃⁻) groups on its upper rim, making it an excellent receptor for positively charged species. nih.govrsc.org These sulfonate groups often serve as primary anchoring points for cationic guests, initiating the binding event. beilstein-journals.orgbeilstein-journals.org
Cation-π interactions occur between a positively charged guest (cation) and the electron-rich aromatic walls of the para-sulfonatocalix acs.orgarene cavity. The four phenol-based aromatic rings create a π-basic interior that can favorably interact with cations. nankai.edu.cn This interaction is a crucial stabilizing force, particularly for organic and inorganic cations that can penetrate the cavity. nih.gov
Experimental evidence from microcalorimetry for the binding of various monovalent cations, including K⁺, Rb⁺, Cs⁺, and Tl⁺, points to the importance of cation-π interactions for complexation in water. researchgate.net While direct proof can be elusive, these interactions are widely believed to contribute to the complexation of monoatomic cations. beilstein-journals.orgbeilstein-journals.org In the context of biomolecules, cation-π interactions between the side chains of amino acids like arginine and the aromatic cavity of the calixarene (B151959) are vital for complex stability and have been shown to prevent peptide aggregation. nih.gov
When the guest molecule itself contains aromatic rings, π-π stacking interactions with the host's aromatic panels become a significant driving force for complexation. nankai.edu.cn This interaction involves the face-to-face or edge-to-face stacking of the guest's aromatic system with the phenol (B47542) rings of the calixarene cavity.
This type of interaction is particularly relevant for the binding of dyes, aromatic drugs, and other π-rich molecules. nankai.edu.cn For instance, the binding of curcumin, which contains aromatic groups, to tyrosine residues can occur through π-stacking. nih.gov Similarly, the inclusion of quinolinium guests within the calixarene cavity is stabilized by host-guest π-stacking interactions. nankai.edu.cnnankai.edu.cn The formation of complexes with fluconazole (B54011) is also believed to be driven in part by π-π interactions between the drug's aromatic rings and the host's hydrophobic cavity. mdpi.com
Given that complexation often occurs in aqueous solution, the hydrophobic effect plays a pivotal role. nankai.edu.cnnih.gov The interior of the para-sulfonatocalix acs.orgarene cavity is relatively nonpolar (hydrophobic) compared to the surrounding water. mdpi.com This characteristic drives the inclusion of nonpolar molecules or the hydrophobic portions of amphiphilic guests into the cavity to minimize their unfavorable contact with water molecules.
Hydrogen bonds, while often weaker than the other forces mentioned, contribute to the specificity and stability of the host-guest assembly. nankai.edu.cn These interactions can form between the guest molecule and the hydroxyl groups on the lower rim of the calixarene, between the guest and the sulfonate groups on the upper rim, or can be mediated by water molecules that bridge the host and guest. researchgate.net
In the solid state, extensive hydrogen-bonding networks involving the host, guest, and water molecules of crystallization are frequently observed, which help to stabilize the crystal lattice. researchgate.netresearchgate.net For example, in complexes with amino acids like L-lysine and D-arginine, numerous N–H···O and O–H···O hydrogen bonds are formed between the guest, host, and surrounding water molecules. researchgate.net The guanidine (B92328) group of arginine, in particular, is an effective hydrogen bond donor, which can enhance its interaction with the negatively charged groups on the calixarene. nih.gov These networks add a layer of structural reinforcement to the supramolecular assembly.
Molecular Recognition Specificity and Selectivity with Diverse Guest Molecules
The unique structural architecture of para-sulfonatocalix nih.govarene, characterized by a hydrophobic cavity and a hydrophilic upper rim decorated with negatively charged sulfonate groups, facilitates its interaction with a wide array of guest molecules. beilstein-journals.orgnankai.edu.cn This dual nature allows for a combination of electrostatic, hydrophobic, and π-stacking interactions, which are the primary driving forces behind its molecular recognition capabilities. nankai.edu.cn The selectivity and specificity of these interactions are influenced by the size, shape, and charge of the guest molecule, as well as the solution conditions, particularly pH. nankai.edu.cn
Inorganic Cation Recognition (e.g., Alkali, Alkaline Earth, f-block Metal Cations)
Para-sulfonatocalix nih.govarene demonstrates a notable ability to form complexes with various inorganic cations in aqueous solutions. beilstein-journals.orgiau.ir The primary interaction mechanism involves electrostatic attraction between the positively charged metal ions and the negatively charged sulfonate groups at the upper rim of the calixarene. iau.irsid.ir For many metal cations, the sulfonate groups act as anchoring points for the positively charged guests. nih.govresearchgate.net
The complexation of alkali metal cations with para-sulfonatocalix nih.govarene typically results in the formation of a 1:1 complex. iau.irsid.ir The stability of these complexes is influenced by the ionic radius of the cation, with a general trend showing that the formation constant values increase as the ionic radius of the cation decreases. iau.ir For instance, at a pH of 2, the binding selectivity for alkali metals follows the order: Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. iau.ir This suggests that smaller cations like Li⁺ achieve a more suitable size-fit within the cavity, allowing for stronger cation-π interactions with the benzene (B151609) rings in conjunction with the electrostatic interactions with the sulfonate groups. iau.irsid.ir In contrast, larger cations such as Rb⁺ and Cs⁺ exhibit weaker binding due to less significant cation-π interactions. iau.ir Microcalorimetry studies have also provided evidence for weak but selective binding with K⁺, Rb⁺, and Cs⁺, suggesting the importance of cation-pi interactions for these complexes in water. nih.gov
The interaction with alkaline earth and f-block metal cations has also been a subject of investigation. Studies involving rare-earth metal cations, such as those from the lanthanide series (e.g., La³⁺, Nd³⁺, Sm³⁺, Eu³⁺), have been conducted in acidic solutions (pH 2). researchgate.net Molecular dynamics simulations indicate that lanthanide cations tend to be located outside the calixarene cavity, forming an outer-sphere complex. acs.org Theoretical studies using density functional theory have explored the binding characteristics of group IA, IIA, and f-block metal ions, revealing that the metal cations can induce different pre-organizational structures of the calixarene upon binding. nih.govresearchgate.net
Table 1: Formation Constants (log K) for the Complexation of Alkali Metal Cations with p-sulfonatocalix nih.govarene at pH 2 and 25°C
| Cation | log K |
| Li⁺ | 4.5130 ± 0.06 |
| Na⁺ | 4.0898 ± 0.08 |
| K⁺ | 3.9556 ± 0.04 |
| Rb⁺ | 3.4489 ± 0.07 |
| Cs⁺ | 3.1601 ± 0.09 |
Data sourced from spectrophotometric titration studies. sid.ir
Organic Cation Recognition (e.g., Ammonium, Pyridinium, Viologen Derivatives)
Para-sulfonatocalix nih.govarene exhibits a strong binding affinity for a variety of organic cations, a phenomenon driven by a combination of electrostatic interactions, π-stacking, and hydrophobic effects. nankai.edu.cnacs.org The π-electron-rich cavity and the negatively charged sulfonate groups at the upper rim make it an excellent host for cationic guest molecules. nankai.edu.cnnankai.edu.cn
The complexation with organic ammonium cations has been extensively studied. nankai.edu.cn These interactions are often enthalpy-driven, with some showing either positive or negative entropy changes. nankai.edu.cn The binding modes can vary, with some ammonium guests being included within the calixarene cavity. For instance, in the case of certain amphiphilic para-sulfonatocalix nih.govarene derivatives, guests like 1,4-diazabicyclo nankai.edu.cnnankai.edu.cnnankai.edu.cnoctane are included, and the binding affinity can differ significantly from the parent calixarene. nankai.edu.cntandfonline.com
Pyridinium and viologen derivatives are also effectively bound by para-sulfonatocalix nih.govarene. nankai.edu.cn The binding of methyl viologen (MV²⁺) has been shown to be pH-dependent, with the guest molecule being encapsulated within the calixarene cavity. nankai.edu.cnnih.gov NMR studies have indicated that for MV²⁺, the methyl group is included first into the cavity in an axial orientation. nankai.edu.cn The binding of viologens is not limited to their dicationic form; the radical cation of methyl viologen can also be effectively included. nankai.edu.cnnih.gov The strong binding of viologens has even been explored for potential applications in the treatment of viologen poisoning. nankai.edu.cn Studies with gemini (B1671429) guests, which are homoditopic cations with two charged head groups, have shown that the length of the spacer and the charge on the end groups significantly affect the binding stoichiometry with para-sulfonatocalix nih.govarene. nankai.edu.cnacs.orgnih.gov
Table 2: Binding Constants (K) for the Complexation of p-sulfonatocalix nih.govarene with Various Organic Cations
| Guest Molecule | Binding Constant (K) / M⁻¹ |
| Methyl Viologen (MV²⁺) | Varies with pH |
| Diquat (DQ²⁺) | Forms stable complexes |
| Imidazolium derivatives | Stability constants determined |
| Pyridinium derivatives | Stability constants determined |
Binding constants are often determined by isothermal titration calorimetry and NMR spectroscopy. nankai.edu.cnnankai.edu.cnnankai.edu.cn
Complexation with Neutral Organic Molecules
While the recognition of charged species is a prominent feature of para-sulfonatocalix nih.govarene, it is also capable of forming inclusion complexes with neutral organic molecules in aqueous solutions. nankai.edu.cnnankai.edu.cn The primary driving force for the complexation of neutral guests is the hydrophobic effect, where the nonpolar parts of the guest molecule are encapsulated within the hydrophobic cavity of the calixarene to minimize their contact with water. nankai.edu.cn
The binding of neutral molecules such as alcohols, ketones, and nitriles has been reported. beilstein-journals.orgnih.gov The hydrophobic aliphatic parts of these guest molecules are typically encapsulated within the host cavity, while the more hydrophilic terminal groups are oriented towards the sulfonate groups of the host and the surrounding solvent. The versatility of para-sulfonatocalix nih.govarene allows it to interact with a range of biomolecules as well, with some being accommodated inside the hydrophobic cavity in a "lock-and-key" fashion. acs.org
Interaction with Dye Molecules and Fluorescent Probes
The interaction of para-sulfonatocalix nih.govarene with dye molecules and fluorescent probes has garnered significant interest due to the potential for creating sensory systems and modulating the photophysical properties of the dyes. nankai.edu.cnnankai.edu.cn The formation of host-guest complexes can lead to changes in the absorption and emission spectra of the dye, which can be harnessed for various applications.
A notable example is the interaction with rhodamine dyes, such as Rhodamine 6G (Rh6G). rsc.orgresearchgate.net Studies have shown that para-sulfonatocalix nih.govarene can form inclusion complexes with Rh6G, where the phenyl ring of the dye is encapsulated within the calixarene cavity. rsc.org This encapsulation is confirmed by NMR spectroscopy, which shows a shielding of the aromatic protons of the dye that are confined within the host's cavity. rsc.org The formation of these complexes can influence the fluorescence properties of the dye. rsc.orgresearchgate.net The interaction with rhodamine derivatives has also been utilized in the development of fluorescent chemosensors. selcuk.edu.trresearchgate.net
Furthermore, para-sulfonatocalix nih.govarene and its derivatives have been employed in the creation of light-harvesting supramolecular assemblies and in the surface modification of quantum dots for optical detection applications. nankai.edu.cnnih.gov
Advanced Supramolecular Architectures and Self Assemblies Formed by Para Sulfonatocalix 1 Arene
Formation of Para-sulfonatocalixresearchgate.netarene-Induced Aggregates (e.g., Micelles, Vesicles)
While many macrocyclic hosts are known to prevent the self-aggregation of guest molecules, p-sulfonatocalixarenes can uniquely promote it, a phenomenon often termed calixarene-induced aggregation (CIA). acs.orgnih.gov This capability has been extensively utilized to construct well-defined nanoscale aggregates such as micelles and vesicles from molecules that would not typically self-assemble in this manner.
The formation of these aggregates is driven by host-guest complexation between the p-SC4A macrocycle and a suitable guest molecule. sciengine.com Typically, an amphiphilic or pseudo-amphiphilic complex is formed when p-SC4A encapsulates a part of a guest molecule, such as a cationic surfactant or a viologen derivative. acs.orgnankai.edu.cn The resulting supramolecular amphiphile then self-assembles in aqueous solution to minimize the exposure of its hydrophobic parts to water. The electrostatic interactions between the negatively charged sulfonate groups of the calixarene (B151959) and the positive charges on the guest molecules often play a crucial role in stabilizing the initial host-guest complex and the final aggregated structure. sciengine.commdpi.com
For instance, the complexation of p-SC4A with various cationic gemini (B1671429) surfactants was shown to dramatically lower their critical aggregation concentration by a factor of approximately 1000, leading to the formation of supramolecular binary vesicles. sciengine.com Similarly, stable unilamellar vesicles with diameters around 120 nm were formed from the complex between p-SC4A and an alkyltrimethylammonium surfactant. nih.govumsu.ac.ir These vesicles could even be lyophilized and rehydrated without significant changes to their structure. nih.gov The process involves the hydrophobic alkyl chains of the guest molecules packing together to form the core of the vesicle wall, while the hydrophilic phenolic hydroxyl and sulfonate groups of the p-SC4A host are exposed to the aqueous environment on the inner and outer surfaces. nankai.edu.cn
The morphology of the resulting aggregate (e.g., micelle vs. vesicle) can be influenced by the specific structures of the host and guest. When single-chain surfactants are complexed with the smaller, more rigid p-sulfonatocalix researchgate.netarene, vesicle formation is often observed. nih.govmdpi.com This contrasts with larger, more flexible calixarenes which may promote the formation of micelles. nih.gov
| Guest Molecule Type | Specific Guest Example | Resulting Aggregate | Key Findings & Characteristics | References |
|---|---|---|---|---|
| Cationic Surfactants | Alkyltrimethylammonium Cation | Unilamellar Vesicles | Diameter of ~120 nm; can be lyophilized and rehydrated. nih.gov | nih.gov, umsu.ac.ir |
| Cationic Gemini Surfactants | Alkanediyl-α,ω-bis(dimethylalkylammonium bromide) | Supramolecular Binary Vesicles | Critical aggregation concentration (CAC) decreased by a factor of ~1000. sciengine.com | sciengine.com |
| Asymmetric Viologens | 1-dodecyl-1'-methyl-4,4'-bipyridinium (MVC12) | Nanosupramolecular Binary Vesicles | Formation driven by host-guest complexation; CAC decreased significantly. acs.orgnankai.edu.cn | acs.org, nankai.edu.cn |
| Bio-amphiphiles | Myristoylcholine | Supramolecular Vesicles | System is responsive to enzymes (cholinesterase). pku.edu.cn | pku.edu.cn |
| Antipsychotic Drugs | Chlorpromazine | Supra-amphiphilic Aggregates | Small drug molecules directly assembled into nanostructures. rsc.org | rsc.org |
| Amphiphilic Calixarenes | p-sulfonato-calix researchgate.netarene with C6 alkyl chains (SC4OC6) | Polyanionic Micelles | Forms stable nanoaggregates that can interact with and stabilize povidone-iodine. mdpi.com | mdpi.com |
Layered Structures and Inorganic/Organic Clay Mimics
In the solid state, p-sulfonatocalix researchgate.netarene frequently self-assembles into highly organized, layered structures. psu.edu These crystalline arrangements often consist of bilayers where the calixarene anions adopt an "up-down" or "up–down" conformation. rsc.orgcapes.gov.br In this motif, the hydrophobic cavities of one layer of calixarenes face the cavities of an adjacent layer, creating a distinct hydrophobic domain through π-stacking interactions. psu.edu
Between these hydrophobic bilayers lies a hydrophilic domain. psu.edu This region contains the negatively charged sulfonate groups, counter-ions (like sodium or ammonium), and included guest molecules such as water, crown ethers, or amino acids. psu.eduacs.org This alternating arrangement of hydrophobic and hydrophilic layers has led to these materials being described as a class of organic clay mimics. psu.edubohrium.comdeepdyve.com Natural clays (B1170129) like montmorillonite (B579905) also feature layered structures capable of intercalating ions and small molecules.
The formation of these layered structures is a robust phenomenon, observed in complexes with a wide variety of components. For example, structures have been characterized containing lanthanide ions, phosphonium (B103445) cations, and various organic molecules. psu.educapes.gov.br In some cases, guest molecules can be intercalated directly into the bilayer. For instance, in a complex with cerium(III) and 2,6-pyridinedicarboxylic acid, the PDA ligands were found to be inserted into the calixarene bilayer, causing a zigzag arrangement of the calixarenes rather than a perfectly aligned one. rsc.org Similarly, in a complex with a copper-pyridine coordination complex, the pyridine (B92270) rings were found to be intercalated into the calixarene bilayers. iupac.org The versatility of these structures demonstrates the utility of p-SC4A as a fundamental building block (a tecton) for constructing novel solid-state materials. psu.edu
Supramolecular Polymeric Systems and Frameworks
The specific and strong binding between p-sulfonatocalix researchgate.netarene and certain guest molecules has been harnessed to construct supramolecular polymers. nankai.edu.cn These are long-chain or network structures held together by non-covalent interactions, such as host-guest complexation and electrostatic forces. nih.govrsc.org This approach allows for the creation of dynamic and potentially responsive materials.
A common strategy for creating linear supramolecular polymers involves using a homoditopic host and a homoditopic guest (an AA/BB-type polymerization). For example, bis(p-sulfonatocalix researchgate.netarene) molecules, where two calixarene units are covalently linked, can serve as the ditopic host. nankai.edu.cn When mixed with a complementary ditopic guest, such as a viologen dimer, a linear polymer is formed through the iterative complexation of the viologen ends into the calixarene cavities. nankai.edu.cnnankai.edu.cn The resulting polymers can exhibit high degrees of polymerization and significantly increase the viscosity of the solution. nankai.edu.cn
Alternatively, p-SC4A itself can act as a multivalent connector for natural polymers. Supramolecular polymeric vesicles have been constructed through the complexation of monomeric p-SC4A with chitosan (B1678972), a cationic polysaccharide. researchgate.netrsc.org In this system, the multivalent electrostatic interactions between the anionic sulfonate groups on the calixarene and the cationic ammonium (B1175870) groups on the chitosan chain serve as the primary driving force for assembly. researchgate.netrsc.org
Beyond linear polymers, p-SC4A can be used to mediate the formation of more complex protein frameworks. It has been shown to bind to lysine-rich proteins like cytochrome c, facilitating their assembly and promoting crystallization. rsc.orgbohrium.com In these systems, the calixarene acts as a "molecular glue," with its anionic sulfonate groups interacting with cationic residues (like lysine (B10760008) and arginine) on the protein surface, leading to the formation of ordered, crystalline protein frameworks. bohrium.comresearchgate.net In some cases, these frameworks are porous, containing large solvent channels. bohrium.com
| Polymer System Components | Resulting Architecture | Driving Interactions | Key Features | References |
|---|---|---|---|---|
| Bis(p-SC4A) + Viologen Dimer | Linear Supramolecular Polymer | Host-Guest Complexation, Electrostatic Interactions | High degree of polymerization and viscosity; redox-responsive. nankai.edu.cn | nankai.edu.cn, nankai.edu.cn |
| ***p*-SC4A + Chitosan** | Supramolecular Polymeric Vesicles | Multivalent Electrostatic Interactions | Vesicles are responsive to pH and competitive guests. researchgate.net | researchgate.net, rsc.org |
| Bis(p-SC4A) + Dithienylethene Derivative | Photochromic Supramolecular Polymer | Host-Guest Recognition | Exhibits color and morphology changes under UV/Vis light. rsc.org | rsc.org |
| ***p*-SC4A + Cationic Proteins (e.g., Cytochrome c)** | Crystalline Protein Frameworks | Electrostatic Interactions (sulfonate-lysine/arginine), Host-Guest Encapsulation | Mediates protein assembly and crystallization; can form porous materials. bohrium.com | rsc.org, bohrium.com, researchgate.net |
Stimuli-Responsive Supramolecular Assemblies of Para-sulfonatocalixresearchgate.netarene
A key advantage of supramolecular systems is their dynamic nature, which arises from the reversibility of non-covalent interactions. nih.gov Assemblies based on p-sulfonatocalix researchgate.netarene are no exception, and many have been designed to assemble or disassemble in response to specific external stimuli, making them "smart" materials. acs.org
pH-Responsiveness : Assemblies can be disrupted or altered by changing the pH of the solution. For example, supramolecular vesicles formed between p-SC4A and chitosan disassemble as the pH increases. researchgate.netrsc.org This is because the chitosan polymer becomes deprotonated at higher pH, losing its positive charge and weakening the electrostatic interactions that hold the assembly together. researchgate.netrsc.org In other systems, the binding affinity of the calixarene for a guest can be pH-dependent. nih.gov
Redox-Responsiveness : The use of electroactive guests, particularly viologens, allows for redox control over the assembly process. acs.org Viologen dications are strongly bound by p-SC4A. However, upon electrochemical or chemical reduction to the radical cation or neutral species, the binding affinity dramatically decreases. nankai.edu.cn This has been used to reversibly disassemble supramolecular polymers and trigger the release of cargo from vesicles. acs.orgnankai.edu.cnnankai.edu.cn
Temperature-Responsiveness : The stability of the non-covalent interactions holding assemblies together can be temperature-dependent. acs.orgmdpi.com Supramolecular vesicles formed from p-SC4A and an asymmetric viologen have been shown to release encapsulated doxorubicin (B1662922) upon warming. acs.orgnankai.edu.cn In another case, a system based on a bis-p-sulfonatocalix researchgate.netarene showed an unusual lower critical solution temperature (LCST) behavior, switching from soluble assemblies to insoluble cross-linked nanoparticles upon heating. nih.govresearchgate.net
Guest-Competition-Responsiveness : The assembly can be disrupted by adding a competitive guest molecule that binds more strongly to the calixarene cavity. researchgate.netacs.org For instance, adding cyclodextrins to a solution of p-SC4A/viologen vesicles leads to the disruption of the vesicle structure as the cyclodextrin (B1172386) displaces the viologen from the calixarene. acs.org
Photo-Responsiveness : By incorporating a photo-responsive guest molecule, such as dithienylethene or azobenzene, light can be used as a trigger. rsc.orgacs.org A supramolecular polymer constructed from a bis-p-SC4A and a dithienylethene derivative showed reversible color and morphology changes upon alternating irradiation with UV and visible light. rsc.org Another system using an azobenzene-containing guest allowed for the light-driven formation of a helical supramolecular polymer. acs.org
Enzyme-Responsiveness : Vesicles can be designed to respond to the presence of specific enzymes. acs.org For example, a supramolecular vesicle fabricated from p-SC4A and myristoylcholine was shown to disassemble upon the addition of the enzyme cholinesterase, which hydrolyzes the myristoylcholine guest. pku.edu.cn
| Stimulus | Guest Molecule / System Component | System Type | Mechanism of Response | References |
|---|---|---|---|---|
| pH | Chitosan | Polymeric Vesicles | Deprotonation of chitosan at high pH weakens electrostatic interactions, causing disassembly. researchgate.net | researchgate.net, rsc.org |
| Redox | Asymmetric Viologen | Supramolecular Vesicles & Polymers | Reduction of viologen dication to radical cation weakens host-guest binding, causing disassembly. acs.org | nankai.edu.cn, acs.org, nankai.edu.cn |
| Temperature | Asymmetric Viologen | Supramolecular Vesicles | Warming weakens non-covalent interactions, leading to vesicle disruption and cargo release. acs.org | acs.org, mdpi.com, acs.org |
| Light (UV/Vis) | Dithienylethene Derivative | Supramolecular Polymer | Photoisomerization of the guest changes its shape/binding affinity, altering the polymer structure. rsc.org | rsc.org, acs.org |
| Competitive Guest | Asymmetric Viologen / Cyclodextrin | Supramolecular Vesicles | Addition of cyclodextrin, a stronger host for viologen, disrupts the calixarene-viologen complex. acs.org | researchgate.net, acs.org |
| Enzyme | Myristoylcholine / Cholinesterase | Supramolecular Vesicles | Enzymatic cleavage of the guest molecule triggers vesicle disassembly. pku.edu.cn | pku.edu.cn, nankai.edu.cn |
Computational and Advanced Spectroscopic Investigations of Para Sulfonatocalix 1 Arene Systems
Spectroscopic Characterization Techniques for Complexation and Assembly Analysis
A variety of spectroscopic methods are employed to study the formation and properties of para-sulfonatocalix mdpi.comarene complexes and their assemblies in solution and in the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the binding modes and stoichiometry of para-sulfonatocalix mdpi.comarene (p-SC4) host-guest complexes in solution. nih.govresearchgate.net Changes in the chemical shifts (Δδ) of both the host and guest protons upon complexation provide direct evidence of interaction and can be used to determine the geometry of the inclusion complex. wyatt.com
¹H NMR studies have shown that the aromatic protons and the methylene (B1212753) bridge protons of the p-SC4 macrocycle often exhibit noticeable shifts upon the inclusion of a guest molecule into its cavity. wikipedia.orgnmlindia.org For instance, in the complexation with fluorescein (B123965), the aromatic protons of p-SC4 showed a chemical shift change, indicating the incorporation of fluorescein into the calixarene (B151959) cavity. wikipedia.org Similarly, the inclusion of organic ammonium (B1175870) cations and gemini (B1671429) guests has been extensively studied, with ¹H NMR confirming the binding structures and stoichiometries. nih.govresearchgate.net The upfield or downfield shifts of the guest's protons can reveal which part of the molecule is encapsulated within the π-electron-rich cavity of the calixarene. researchgate.netudel.edu
Furthermore, two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), provide through-space correlations between the protons of the host and the guest, offering definitive proof of inclusion and detailed structural information about the orientation of the guest within the host cavity. mdpi.com For example, ROESY studies have been used to confirm the structural interactions and mode of binding in a supramolecular complex between diphenylamine (B1679370) and p-SC4. mdpi.com
| Guest Molecule | Observed Proton(s) | Δδ (ppm) | Inference | Reference |
|---|---|---|---|---|
| Fluorescein | Aromatic protons of p-SC4 | -0.02 | Partial inclusion of guest in the cavity. | wikipedia.org |
| Trimethylanilinium chloride | Phenyl moiety of guest | Significant shifts | Inclusion of the phenyl moiety in the cavity. | nih.gov |
| Gemini Pyridinium Guest (G6) | Protons of the guest | Variable | Confirmation of host-guest binding stoichiometry. | nih.gov |
| 4',7-Dihydroxyflavylium (4'7-DHF) | Guest Protons | Variable | Identification of binding sites. | wyatt.com |
UV-Visible and fluorescence spectroscopy are widely used techniques to quantify the binding affinity between p-SC4 and various guest molecules. These methods are particularly useful for guests that possess a chromophore or a fluorophore, as changes in the electronic environment upon complexation lead to alterations in their spectroscopic properties.
The formation of a host-guest complex can cause shifts in the absorption maxima (λmax) or changes in the molar absorptivity in UV-Visible spectra. nih.gov By systematically titrating a solution of the guest with the host (or vice versa) and monitoring these spectral changes, a binding isotherm can be constructed. From this, the stability constant (Ks) of the complex can be determined. This method has been successfully applied to study the complexation of p-SC4 with various compounds, including the anticancer drug oxaliplatin. wyatt.comnih.gov
Fluorescence spectroscopy is an even more sensitive technique for studying inclusion phenomena. nanofase.eu The fluorescence intensity of a guest molecule can be either quenched or enhanced upon encapsulation within the p-SC4 cavity. wikipedia.org This change is often due to alterations in the local environment, such as polarity and rigidity, or through processes like photoinduced electron transfer. The magnitude of the fluorescence change is proportional to the concentration of the complex formed. By performing a fluorescence titration, the binding constant can be calculated using models such as the Stern-Volmer equation for quenching processes. scispace.com This approach has been used to determine the binding constants for the complexation of p-SC4 with fluorescein and other fluorescent dyes. wikipedia.orgscispace.com
| Guest Molecule | Technique | Binding/Stability Constant (K) (M⁻¹) | Reference |
|---|---|---|---|
| Fluorescein | Fluorescence Spectroscopy | 1.95 x 10³ | scispace.com |
| Diphenylamine | Fluorescence Spectroscopy | 10³ - 10⁴ | mdpi.com |
| Oxaliplatin | UV-Visible Spectroscopy | 5.07 x 10⁴ | nih.gov |
| Tetrabutyl ether derivative of p-SC4 with Ascorbic Acid | Fluorescence Spectroscopy | 1.78 x 10³ | nanofase.eu |
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of a complete thermodynamic profile of the host-guest interaction, including the binding constant (Ks), the enthalpy change (ΔH°), and the stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG°) and the entropy change (ΔS°) can also be calculated.
ITC experiments have been instrumental in understanding the driving forces behind the complexation of p-SC4 with a wide range of guests, from small organic cations to larger biomolecules. The sign and magnitude of the thermodynamic parameters reveal the nature of the non-covalent interactions involved. For example, a negative ΔH° suggests that the binding is enthalpically driven, often due to favorable interactions like hydrogen bonding or van der Waals forces. A positive ΔS° indicates an entropically driven process, which is commonly associated with the release of "high-energy" water molecules from the host's cavity and the guest's surface upon complexation (the hydrophobic effect).
Studies on the complexation of p-SC4 with various organic ammonium cations have shown that the binding can be either enthalpy- or entropy-driven, depending on the specific guest. For instance, the complexation with an antifungal protein was found to have a binding free energy of -5.45 kcal·mol⁻¹, as determined by ITC.
| Guest Molecule | Ks (M⁻¹) | ΔH° (kcal·mol⁻¹) | TΔS° (kcal·mol⁻¹) | Reference |
|---|---|---|---|---|
| Tetramethylammonium (B1211777) (TMA) | (1.83 ± 0.05) x 10⁴ | -1.8 ± 0.1 | 3.9 | |
| Antifungal Protein (PAF) | - | - | ΔG° = -5.45 kcal·mol⁻¹ | |
| Gemini Guests (terminal subunits) | Variable | Variable | Variable | researchgate.net |
Crystallographic studies have confirmed that p-SC4 typically adopts a cone conformation in its complexes. nih.gov The guest molecule is often found to be partially or fully encapsulated within the hydrophobic cavity of the calixarene. For example, the crystal structure of the complex between p-SC4 and trimethylanilinium chloride revealed that the phenyl moiety of the guest is inserted into the calixarene cavity. nih.gov Similarly, X-ray diffraction has been used to determine the structures of p-SC4 complexes with biomolecules such as 2-aminobenzimidazole, thiamine, and spermine, showing their accommodation within the host's cavity.
These solid-state structures provide valuable insights into the specific interactions, such as hydrophobic forces, electrostatic interactions, and anion-π interactions, that stabilize the complex. nih.gov The crystal packing often reveals higher-order assemblies, such as the bilayer structures commonly observed for p-SC4, which are reminiscent of clay structures. nih.gov
| Guest Molecule | Host Conformation | Key Structural Finding | Reference |
|---|---|---|---|
| Trimethylanilinium chloride | Cone | Phenyl moiety inserted into the cavity; bilayer arrangement. | nih.gov |
| Penicillium antifungal protein (PAF) | - | Resolution of 1.33 Å; calixarene-assisted crystal packing. | |
| D-Arginine | - | Four of six independent arginine molecules are included in the calix cavities within a zigzag bilayer. | |
| 2-Aminobenzimidazole, Thiamine, Spermine | - | Guest molecules are accommodated inside the hydrophobic cavity. |
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. DLS is particularly useful for studying the aggregation behavior of p-SC4 and its complexes.
For instance, DLS has been employed to characterize the self-assembly of peptides that form nanostructural aggregates. The addition of p-SC4 was shown to dissolve these aggregates, resulting in smaller nanoparticles. In one study, a peptide alone formed large aggregates with sizes around 3726 nm and 228 nm, but upon addition of p-SC4, the aggregates shrank into nanoparticles with a much smaller mean size. This demonstrates the ability of p-SC4 to modulate the aggregation of other molecules. DLS has also been used to characterize the size of stable aggregates formed by calixarene derivatives, with average diameters in the range of hundreds of nanometers.
Electrophoretic Light Scattering (ELS) is a technique used to measure the electrophoretic mobility of particles in a dispersion, which can then be used to calculate their zeta potential. The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. While specific ELS data on p-SC4 aggregates is limited in the provided context, the technique has been established as a valuable tool for studying the surface charge of calixarene systems. For example, the zeta potential of p-SC4 has been measured to understand its adsorption behavior on mineral surfaces like calcite, where it was shown to chemisorb onto the surface. nih.gov This indicates that ELS is a suitable method for characterizing the surface charge of p-SC4-based assemblies.
| System | Condition | Predominant Particle Size (nm) | Reference |
|---|---|---|---|
| FAM-Y₄R₄ Peptide | Without p-SC4 | ~3726 and ~228 | |
| FAM-Y₄R₄ Peptide | With p-SC4 | Shrank to smaller nanoparticles | |
| Calix mdpi.comarene Polyamine Triazole | - | ~220 |
Computational Chemistry Methodologies in Para-sulfonatocalixmdpi.comarene Research
Computational chemistry provides powerful tools to complement experimental studies by offering detailed, atomistic-level insights into the structure, stability, and dynamics of p-SC4 systems. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are frequently employed.
DFT calculations are used to investigate the electronic structure and energetics of host-guest complexes. These quantum mechanical methods can accurately predict optimized geometries, binding energies, and thermodynamic parameters for the complexation of p-SC4 with various guests, including metal cations and organic molecules. For example, DFT studies have been used to investigate the complex formation between p-SC4 and metal cations from groups IA, IIA, and f-block elements, revealing that the sulfonate groups act as anchoring points for the positively charged guests. DFT has also been applied to study the interaction of p-SC4 with drugs like 5-fluorouracil (B62378) and oxaliplatin, providing insights into the binding modes and energies. nmlindia.org The calculated complexation energy can confirm the strength of the binding, as seen in the interaction between diphenylamine and p-SC4, which had a calculated complexation energy of -76.94 kJ/mol. mdpi.com
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of p-SC4 and its complexes in solution, typically in explicit water. MD simulations can capture the conformational flexibility of the calixarene, the movement of the guest within the host, and the role of solvent molecules in the binding process. These simulations allow for the calculation of binding free energies using methods like Molecular Mechanics/Poisson–Boltzmann Surface Area (MM-PBSA), which can be compared directly with experimental data from techniques like ITC. MD simulations have been successfully used to characterize the binding sites of p-SC4 on the surface of proteins like cytochrome c and to elucidate the key residues involved in the recognition process. These studies have highlighted the importance of electrostatic interactions in guiding the binding of the negatively charged p-SC4 to positively charged residues on protein surfaces. mdpi.com
| System | Methodology | Key Finding | Reference |
|---|---|---|---|
| p-SC4 with Group IA, IIA, and f-block metal cations | DFT | Sulfonate groups are the preferred binding sites for metal cations. | |
| p-SC4 with Cytochrome c | MD Simulations, MM-PBSA | Characterized two binding sites and calculated binding free energy in agreement with ITC data. | |
| p-SC4 with Antifungal protein | MD Simulations, APR method | Calculated binding free energy (-6.42 ± 0.5 kcal·mol⁻¹) consistent with experimental value (-5.45 kcal·mol⁻¹). | |
| p-SC4 with Diphenylamine | Quantum Chemical Simulations | Calculated complexation energy of -76.94 kJ/mol, indicating strong binding. | mdpi.com |
| p-SC4 with Oxaliplatin | DFT | Investigated stable host-guest structures and interactions. | nmlindia.org |
Density Functional Theory (DFT) for Electronic Structure and Interaction Energetics
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the intrinsic properties of para-sulfonatocalix arene (p-SC4) and the nature of its interactions with various guest molecules. DFT calculations provide fundamental insights into the electronic structure, conformational stability, and the energetics of host-guest complexation at the quantum level.
Researchers have employed DFT to determine the optimized molecular geometry of p-SC4, confirming its characteristic "cone" conformation, which is stabilized by a circular network of hydrogen bonds among the lower-rim hydroxyl groups. mdpi.comresearchgate.net These calculations are also used to determine key structural parameters; for instance, DFT combined with Corey-Pauling-Koltun (CPK) models has been used to precisely calculate the height and diameter of the p-SC4 molecule. researchgate.net Analysis of the molecular orbitals shows that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the aromatic units, while the Lowest Unoccupied Molecular Orbital (LUMO) is associated with the sulfonate groups at the upper rim. researchgate.net
A primary application of DFT in the study of p-SC4 systems is the calculation of interaction energetics in host-guest complexes. The theory has been successfully applied to model the complexation of p-SC4 with a wide range of guests, from simple metal cations to larger organic molecules. mdpi.combeilstein-journals.org DFT studies on the binding of Group IA, IIA, and f-block metal cations have shown that complex formation is a spontaneous and energetically favorable process in the gas phase. beilstein-journals.orgresearchgate.net When solvation effects are included using computational models, these studies reveal that the binding of p-SC4 to a hydrated lanthanum cation (La³⁺) remains an exergonic process, which is consistent with experimental findings. beilstein-journals.orgresearchgate.net
For organic guest molecules, DFT provides detailed information on binding energies and the specific non-covalent interactions responsible for complex stability. In the case of the anticancer drug oxaliplatin, DFT calculations identified multiple potential binding conformations, with the most stable complex exhibiting a binding energy of -15.5 kcal/mol. mdpi.com Similarly, the interaction with another anticancer agent, 5-fluorouracil, was calculated to have a strong interaction energy of -98 kJ/mol (-23.4 kcal/mol), indicating the potential of p-SC4 as a sensor or carrier for this drug. iaea.org These computational findings are crucial for understanding the driving forces of molecular recognition, including hydrogen bonding, ion-dipole, and cation-π interactions.
Table 1: DFT-Calculated Interaction and Binding Energies of Para-sulfonatocalix arene with Various Guests
| Guest Molecule | Computational Method | Calculated Binding/Interaction Energy | Key Findings |
| Lanthanum Cation (La³⁺) | DFT with SMD solvation model | -8.5 kcal/mol (Gibbs Free Energy, ΔG) | Complex formation with the hydrated cation in an aqueous environment is thermodynamically favorable. researchgate.net |
| Oxaliplatin | DFT | -15.5 kcal/mol | The most stable conformation involves the insertion of the guest's cyclohexane (B81311) ring into the calixarene cavity. mdpi.com |
| 5-Fluorouracil | DFT (B3LYP) | -98 kJ/mol (-23.4 kcal/mol) | A strong interaction is predicted, suggesting potential applications in drug sensing and delivery. iaea.org |
Molecular Dynamics (MD) Simulations for Dynamic Recognition and Assembly Processes
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of para-sulfonatocalix arene systems, offering insights that are inaccessible to static modeling methods. By simulating the motions of atoms over time, MD reveals the dynamic nature of molecular recognition, conformational flexibility, and self-assembly processes in an explicit solvent environment, which closely mimics physiological conditions.
MD simulations have been instrumental in characterizing the dynamic binding process between p-SC4 and biological macromolecules like proteins. scielo.br In studies involving cytochrome c, all-atom MD simulations captured the "walking" or scanning motion of p-SC4 across the protein surface. acs.orgnih.gov This dynamic process allows the calixarene to sense and interact with multiple potential anchoring points, primarily positively charged lysine (B10760008) and arginine residues, before settling into more stable binding sites. acs.org These simulations have successfully identified two principal binding sites on cytochrome c, which is in excellent agreement with experimental evidence. Similarly, MD studies on the interaction of p-SC4 with an antifungal protein corroborated the primary binding site identified by X-ray crystallography and also characterized a secondary, transient binding location. rsc.org
The versatility of p-SC4 in binding different types of guests has also been explored through MD. Simulations have shown that inorganic lanthanide cations and organic quaternary ammonium cations bind in distinct modes. acs.org Lanthanide ions tend to form outer-sphere complexes, interacting with the sulfonate groups while remaining hydrated, whereas organic cations like tetramethylammonium penetrate deeply into the hydrophobic cavity of the calixarene. acs.org
Furthermore, MD simulations have shed light on the role of p-SC4 in modulating supramolecular assembly processes. For instance, simulations revealed that the self-aggregation of certain peptides, driven by intermolecular cation-π interactions, could be effectively disrupted by p-SC4. rsc.org By binding to the arginine sidechains of the peptide, the calixarene masks the groups responsible for aggregation, leading to the dissolution of the aggregates and a significant improvement in peptide solubility. rsc.org This demonstrates the potential of p-SC4 to act as a "molecular chaperone" to control peptide assembly.
Table 2: Systems Studied by Molecular Dynamics (MD) Simulations Involving Para-sulfonatocalix arene
| System | Simulation Focus | Key Findings |
| p-SC4 and Cytochrome c | Dynamic recognition and binding | Revealed a "walking" mechanism of p-SC4 on the protein surface and identified two major binding sites consistent with experimental data. acs.org |
| p-SC4 and Antifungal Protein (PAF) | Host-guest association | Corroborated the primary X-ray determined binding site and identified a second transient site; highlighted the role of electrostatics and salt bridges. rsc.org |
| p-SC4 and Inorganic/Organic Cations | Differential binding modes | Showed that lanthanide cations form outer-sphere complexes, while organic ammonium cations are included within the calixarene cavity. acs.org |
| p-SC4 and FAM-Y₄R₄ Peptide | Modulation of self-assembly | Demonstrated that p-SC4 can dissolve peptide aggregates by binding to arginine residues, thereby preventing the cation-π interactions that cause aggregation. rsc.org |
| p-SC4 and SARS-CoV-2 Proteins | Stability of docked complexes | Validated molecular docking results by showing the formation of stable protein-ligand complexes over 100 ns simulations. scielo.br |
Free Energy Calculation Methods (e.g., MM-PBSA, APR) for Quantitative Binding Assessment
While MD simulations provide qualitative and structural insights into binding processes, quantitative assessment of binding affinity requires more rigorous computational techniques. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and the Attach-Pull-Release (APR) method are frequently combined with MD simulations to calculate the binding free energy of p-SC4 complexes, providing a crucial link between computational models and experimental thermodynamics.
The MM-PBSA approach is a popular end-point method that calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.govchemisgroup.us It has been effectively used to analyze the interaction of p-SC4 with proteins. For the cytochrome c system, MM-PBSA was employed to perform a per-residue decomposition of the interaction energy, highlighting the specific amino acid residues that contribute most significantly to the binding. This analysis identified key lysine and arginine residues as pivotal for the recognition process, providing a detailed energetic map of the binding interface.
For a more accurate and rigorous assessment of the absolute binding free energy, methods like APR are employed. The APR method calculates the potential of mean force (PMF) required to pull the ligand away from its binding site, yielding a more precise free energy value. rsc.org In studies of both cytochrome c and an antifungal protein, the binding free energies calculated using the APR method were in remarkable quantitative agreement with experimental values obtained from Isothermal Titration Calorimetry (ITC). acs.orgrsc.org For the antifungal protein, the APR method yielded a binding free energy of -6.42 ± 0.5 kcal/mol, which compared very favorably with the experimental ITC value of -5.45 kcal/mol. rsc.org This strong correlation validates the computational protocol and demonstrates its predictive power for assessing the binding affinity of p-SC4 with biological targets.
The successful application of these free energy calculation methods is essential for the rational design of p-SC4-based systems. By providing reliable predictions of binding affinity, these computational tools can guide the optimization of calixarene structures for specific applications, such as protein recognition, enzyme inhibition, or drug delivery, thereby accelerating the development of new supramolecular technologies.
Table 3: Comparison of Calculated and Experimental Binding Free Energies for Para-sulfonatocalix arene Complexes
| System | Calculation Method | Calculated Binding Free Energy (ΔG) | Experimental ΔG (Method) |
| p-SC4 and Cytochrome c | APR | Quantitative agreement with ITC results reported. acs.org | Not specified in search results. |
| p-SC4 and Antifungal Protein (PAF) | APR | -6.42 ± 0.5 kcal/mol | -5.45 kcal/mol (ITC) rsc.org |
Academic Research Applications of Para Sulfonatocalix 1 Arene in Chemical Systems
Development of Molecular Sensing and Detection Systems
The distinct recognition properties of para-sulfonatocalix rsc.orgarene have been extensively exploited in the creation of advanced sensing and detection systems. Its three-dimensional, π-electron-rich cavity and sulfonate groups enable selective binding with various analytes, including organic cations and biomolecules. nankai.edu.cnnankai.edu.cnnih.gov This selective binding is the foundation for designing sensors that can detect specific targets in complex environments.
Para-sulfonatocalix rsc.orgarene is a popular scaffold for developing fluorescent sensors. These systems typically operate through a host-guest mechanism, where the binding of an analyte into the calixarene (B151959) cavity induces a change in the fluorescence signal of an appended or co-assembled fluorophore.
Several strategies have been employed to create these platforms:
Complexation with Photosensitizers: A supramolecular complex formed between para-sulfonatocalix rsc.orgarene and a photosensitizer, pyridinium-functionalized tetraphenylethylene (B103901) (TPE-PHO), demonstrates how host-guest interactions can modulate fluorescence. The complex emits a strong yellow fluorescence because the calixarene cavity restricts the intramolecular motion of the TPE-PHO guest. mdpi.com
Detection of Metal Ions: Researchers have synthesized water-soluble para-sulfonatocalix rsc.orgarenes functionalized with dansyl units that show high selectivity for Mercury (Hg²⁺) ions through a "switch-off" fluorescence mechanism. mdpi.com Similarly, a derivative appended with rhodamine exhibits an "OFF-ON" fluorescent response specifically for Hg²⁺, with a detection sensitivity in the 10⁻¹³ molL⁻¹ range. researchgate.net
Supramolecular Assemblies for Anion Sensing: In a three-component system, an amphiphilic sulfonatocalix rsc.orgarene, a tetraphenylethylene derivative (TPE-4Py), and a sulfite (B76179) fluorescent probe (SP) were co-assembled. This supramolecular structure acts as a light-harvesting system, amplifying the detection signal for sulfites with an antenna effect of up to 28.1 and an energy-transfer efficiency of 75.2%. nankai.edu.cn This assembly has been successfully used to sense sulfites within living cells. nankai.edu.cn
The design of chemical and biosensors based on para-sulfonatocalix rsc.orgarene leverages its molecular recognition capabilities to generate a measurable signal upon binding to a target analyte. The core principle involves the interaction between the host calixarene and a guest molecule, which can be detected through various analytical techniques.
Key design principles include:
Host-Guest Complexation: The foundational principle is the formation of stable complexes between the calixarene and the target analyte. nankai.edu.cn For instance, water-soluble sulfonated calixarenes have been combined with pH-sensitive dyes to create host-guest systems for sensing biogenic amines, which are markers for food spoilage. acs.org The binding affinities for these complexes are typically in the range of 10³ to 10⁴ M⁻¹. acs.org
Surface Modification of Nanoparticles: Para-sulfonatocalix rsc.orgarene is used to functionalize nanoparticles, creating hybrid materials for sensing applications. Silver nanoparticles modified with this calixarene have been developed as a colorimetric sensor for histidine in water, with a detection limit of 5 x 10⁻⁶ M. rsc.org In another design, para-sulfonatocalix rsc.orgarene-stabilized gold nanoparticles (AuNPs) were layered on an electrode interface through host-guest interactions. nih.gov This 3D assembly created a sensitive electrochemical biosensor for detecting the tumor marker ErbB2 with a detection limit of 0.5 ng/mL. nih.gov
Quantum Dot-Based Sensors: Amphiphilic derivatives of para-sulfonatocalix rsc.orgarene have been used to coat Cadmium Selenide/Zinc Sulfide (CdSe/ZnS) quantum dots. nih.gov These functionalized quantum dots serve as optical sensors for the neurotransmitter acetylcholine. nih.gov
Role as Organocatalysts and in Supramolecular Catalysis
The acidic nature of the sulfonic acid groups and the unique cavity of para-sulfonatocalix rsc.orgarene make it an effective organocatalyst in various chemical transformations. It functions as a recyclable, non-toxic catalyst, often enabling reactions to proceed under solvent-free, environmentally benign conditions. nih.gov
Para-sulfonatocalix rsc.orgarene has proven to be a versatile catalyst for the synthesis of several pharmaceutically important heterocyclic compounds. Its use offers advantages such as high yields, short reaction times, and simple methodology. researchgate.net
Coumarin (B35378) Synthesis: It efficiently catalyzes the one-pot synthesis of coumarin derivatives via direct coupling under solvent-free conditions. nih.gov The protocol is noted for its good-to-excellent yields and the ease of catalyst recovery. nih.govnih.gov
Acridinedione and Xanthene Synthesis: The catalyst has been successfully applied to the synthesis of acridinediones and xanthenes. researchgate.net For the synthesis of 1,8-dioxo-decahydroacridine derivatives, reactions using ammonium (B1175870) acetate (B1210297) as the nitrogen source were completed in 15-25 minutes with 85-95% yields. researchgate.net The synthesis of various xanthene derivatives also proceeded with high efficiency. researchgate.netdntb.gov.ua
Table 1: Catalytic Performance of Para-sulfonatocalix rsc.orgarene in Organic Synthesis
| Product | Reactants | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Coumarin Derivatives | Ethyl acetoacetate (B1235776) and Resorcinol/Hydroquinone | Not Specified | 75-95 | nih.gov |
| Acridinedione Derivatives | Dimedone, Aromatic Aldehydes, Ammonium Acetate | 15-25 min | 85-95 | researchgate.net |
| Xanthene Derivatives | Dimedone, Aromatic Aldehydes | Not Specified | High Yields | researchgate.netdntb.gov.ua |
The catalytic activity of para-sulfonatocalix rsc.orgarene stems from a combination of its Brønsted acidity and its supramolecular structure. The sulfonic acid groups (-SO₃H) on the upper rim provide acidic protons, enabling it to function as a strong Brønsted acid catalyst, similar to other sulfonic acids used in organic synthesis.
Furthermore, the macrocyclic cavity plays a crucial role in supramolecular catalysis. It can encapsulate reactant molecules, pre-organizing them in a favorable orientation for the reaction to occur. This "molecular flask" effect can enhance reaction rates and selectivity by increasing the effective concentration of the reactants within the cavity and lowering the activation energy of the transition state. The interplay between the acidic sites and the binding cavity allows for a synergistic catalytic effect that is often superior to that of simple acid catalysts.
Integration into Advanced Materials Science
The unique combination of water solubility, biocompatibility, and recognition properties makes para-sulfonatocalix rsc.orgarene a valuable component in the design of advanced materials. acs.org Its ability to self-assemble and interact with other molecules and surfaces has led to its incorporation into a variety of functional materials.
Drug Delivery Vehicles: Due to its biocompatibility and ability to form inclusion complexes, it is explored for drug delivery applications. acs.org It can enhance the solubility and stability of drug molecules by encapsulating them within its cavity. researchgate.net For example, it can form a complex with the anticancer drug topotecan, potentially increasing its effectiveness. researchgate.net It has also been used to prevent the aggregation of certain peptides, enhancing their solubility and ability to penetrate cells, which is beneficial for delivering poorly water-soluble drugs like curcumin. nih.gov
Nanoparticle Stabilization and Functionalization: As previously mentioned, para-sulfonatocalix rsc.orgarene serves as an effective stabilizing ligand for various nanoparticles, including gold and silver. rsc.orgnih.gov This modification not only prevents aggregation but also imparts recognition capabilities to the nanoparticle surface, enabling their use in sensing and bio-imaging.
Metal-Organic Supercontainers (MOSCs): Sulfonylcalix rsc.orgarenes are used as building blocks for coordination cages known as metal-organic supercontainers. These structures have well-defined hollows with multiple pores and binding domains, making them suitable for encapsulating guest molecules, with potential applications in drug delivery and catalysis. nih.gov
Biomaterial Interactions: Studies using Langmuir monolayers to model cell membranes have investigated the interaction of p-sulfonic acid calix rsc.orgarene with lipids. The results indicate that the calixarene interacts with membrane components like cholesterol without compromising membrane integrity, supporting its potential as a suitable drug carrier. acs.org
Functionalization of Mesoporous Materials (e.g., Silica)
The high surface area and ordered pore structure of mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, make them excellent supports for functional molecules. mdpi.com The covalent attachment of para-sulfonatocalix researchgate.netarene to these silica surfaces creates hybrid materials with enhanced selectivity for various guest ions and small molecules. mdpi.com This functionalization leverages the high concentration of silanol (B1196071) groups on the silica surface, which serve as anchor points for organic modifications. mdpi.com
A common method for immobilizing para-sulfonatocalix researchgate.netarene involves the use of a linker molecule to bridge the calixarene to the silica surface. One reported synthesis uses toluene (B28343) diisocyanate (TDI) as a linker. mdpi.com In this process, the silica surface is first reacted with TDI. One of the isocyanate groups of TDI forms a stable urethane (B1682113) bond with the surface silanol groups. mdpi.com The other isocyanate group remains free to react with the hydroxyl groups on the lower rim of the para-sulfonatocalix researchgate.netarene, covalently grafting the macrocycle to the support. mdpi.com
The successful functionalization of these materials is confirmed through various characterization techniques. Fourier Transform Infrared Spectroscopy (FTIR) and Thermal Gravimetric Analysis (TGA) are used to verify the covalent attachment of the calixarene derivatives. mdpi.com Elemental analysis provides quantitative evidence of the modification by showing an increase in carbon, nitrogen, and sulfur content corresponding to the attached organic moieties. mdpi.com X-ray diffraction and nitrogen adsorption analyses are employed to confirm that the ordered channel system of the mesoporous silica is preserved after functionalization. mdpi.com
Another approach involves functionalizing silica-coated magnetic nanoparticles. scielo.brresearchgate.net This creates a heterogeneous catalyst or adsorbent that can be easily separated from a reaction mixture using an external magnetic field. The process similarly involves grafting the para-sulfonatocalix researchgate.netarene onto the silica shell. scielo.br These hybrid materials combine the recognition properties of the calixarene with the physical properties of the support material, opening avenues for applications in catalysis and separation. mdpi.comscielo.br
| Material | Description | Characterization Evidence mdpi.com |
|---|---|---|
| MCM-TDI-C4S | MCM-41 mesoporous silica functionalized with para-sulfonatocalix researchgate.netarene using a toluene diisocyanate (TDI) linker. | FTIR/TGA: Confirmed covalent attachment. Elemental Analysis: Showed increased C, H, N, and S content compared to unmodified silica. XRD/N₂ Adsorption: Verified preservation of the mesoporous channel system. |
| Fe/ppt/Si/CX4 | Silica-coated iron oxide magnetic nanoparticles functionalized with para-sulfonic acid calix researchgate.netarene. scielo.br | Acidity Measurement: Showed a significant increase in acid group concentration (0.70 mmol H⁺ g⁻¹) after functionalization. scielo.br |
| PSCS | p-sulfonatocalix researchgate.netarene functionalized silica gel. bohrium.com | FTIR, TGA, Elemental Analysis (CHN), BET Surface Area Analysis: Confirmed structure and properties of the functionalized adsorbent. bohrium.com |
Applications in Separations and Adsorption (mechanistic focus)
The unique molecular structure of para-sulfonatocalix researchgate.netarene is central to its application in separation and adsorption technologies. The macrocycle possesses a three-dimensional, π-electron-rich cavity and multiple sulfonate groups at the upper rim, which allows for versatile binding of various guest molecules. nankai.edu.cnnankai.edu.cnacs.org The primary driving forces behind these host-guest interactions are a combination of π-stacking, hydrophobic interactions, and electrostatic or charge interactions. nankai.edu.cn
When immobilized on a solid support like silica, para-sulfonatocalix researchgate.netarene creates a stationary phase with selective binding capabilities. The separation mechanism relies on the specific interactions between the calixarene host and target molecules (guests).
Host-Guest Inclusion: The hydrophobic cavity of the calixarene can encapsulate guest molecules or parts of molecules that are sterically compatible. This inclusion is a key mechanism for the selective binding of aromatic compounds and other organic molecules. researchgate.net For example, Zn-Al layered double hydroxides intercalated with p-sulfonated calix researchgate.netarene showed effective adsorption of benzyl (B1604629) alcohol and p-nitrophenol, demonstrating the potential of these hybrid materials as adsorbents for organic molecules. researchgate.net
Electrostatic and Cation-π Interactions: The negatively charged sulfonate groups provide strong anchoring points for positively charged guests. nankai.edu.cnnih.gov This leads to a high affinity for organic cations, where binding is driven by a combination of electrostatic attraction and cation-π interactions between the guest's positive charge and the electron-rich aromatic rings of the calixarene cavity. nankai.edu.cnnankai.edu.cn This mechanism is crucial for the selective adsorption of certain drugs and metal ions. researchgate.netbohrium.com For instance, a p-sulfonatocalix researchgate.netarene functionalized silica gel was shown to selectively adsorb dopamine (B1211576) hydrochloride and some antibiotic drugs from aqueous media primarily through electrostatic interactions. bohrium.com
A comparative study on the adsorption of tributyltin (TBT) onto mesoporous silica functionalized with different calix researchgate.netarenes highlighted the specific role of the sulfonate groups. nih.gov The material functionalized with para-sulfonatocalix researchgate.netarene (MCM-TDI-C4S) was compared with materials functionalized with unsubstituted calix researchgate.netarene and p-tert-butylcalix researchgate.netarene. nih.gov Thermodynamic analysis revealed that the adsorption of TBT onto MCM-TDI-C4S was a spontaneous and entropy-driven process. nih.gov
| Adsorbent Material | Max. Adsorption Capacity (mg/g) nih.gov | Gibbs Free Energy (ΔG°) (kJ/mol) nih.gov | Entropy Change (ΔS°) (J/mol K) nih.gov | Primary Driving Force nih.gov |
|---|---|---|---|---|
| MCM-TDI-C4S (p-sulfonatocalix researchgate.netarene) | 7.5757 | -12.8724 | 120.7609 | Entropy Change |
| MCM-TDI-C4 (calix researchgate.netarene) | 12.1212 | -10.6053 | 43.7192 | Entropy Change |
| MCM-TDI-PC4 (p-tert-butylcalix researchgate.netarene) | 16.4204 | -14.2882 | -37.4704 | Enthalpy Change |
Para Sulfonatocalix 1 Arene in Biomolecular Recognition and Bio Inspired Systems Mechanistic and Theoretical Focus
Molecular Recognition of Amino Acids and Peptides
Para-sulfonatocalix researchgate.netarene (p-SC researchgate.net) serves as a versatile host molecule for the recognition of amino acids and peptides in aqueous solutions. Its unique structural features, comprising a hydrophobic cavity and a negatively charged upper rim decorated with sulfonate groups, enable it to engage in specific non-covalent interactions with biological guest molecules. The primary driving forces for this recognition are a combination of electrostatic interactions, hydrogen bonding, and hydrophobic effects.
The binding of p-SC researchgate.net is particularly strong with cationic amino acids such as lysine (B10760008) and arginine. scielo.br The positively charged side chains of these amino acids are effectively captured by the anionic sulfonate groups at the upper rim of the calixarene (B151959), while the alkyl portions of the side chains can be partially included within the hydrophobic cavity. nih.gov Early studies utilizing NMR spectroscopy and microcalorimetry explored the complexation of p-SC researchgate.net with lysine and arginine, revealing that the interactions are pH-dependent. At a high pH of 13, where the amino and guanidino groups are deprotonated, no significant interaction is observed. acs.org This underscores the critical role of the positive charge on the amino acid side chains for effective binding. acs.org
The complexation is not limited to single amino acids. p-SC researchgate.net can also bind to small peptides, with the stability of the resulting complexes often being higher than those formed with individual amino acids. This is attributed to the potential for multivalent ionic interactions between the polycationic peptides and the multiple sulfonate groups of the calixarene. acs.org For instance, certain tripeptides have demonstrated enhanced stabilization when complexed with p-SC researchgate.net. acs.org The table below summarizes the binding affinities of p-SC researchgate.net with various amino acids and peptides, highlighting the preferential recognition of cationic species.
| Guest Molecule | Binding Constant (K) | Technique | Reference |
| L-Lysine | - | NMR Spectroscopy, Microcalorimetry | acs.org |
| L-Arginine | - | NMR Spectroscopy, Microcalorimetry | acs.org |
| Glycyl-glycine | - | Calorimetric Titration | nih.gov |
| Glycyl-L-phenylalanine | - | Calorimetric Titration | nih.gov |
| Trimethyllysine in a tetrapeptide | ~18-fold increased affinity compared to the unmodified lysine peptide | Not specified | nih.gov |
The thermodynamics of these interactions reveal that the complexation of amino acids and peptides with p-SC researchgate.net is generally favored by enthalpic contributions, while being disfavored by entropic contributions. nih.gov This suggests that the formation of strong, specific interactions such as hydrogen bonds and ionic bonds is the primary driver for complex formation, outweighing the entropic penalty associated with the ordering of the molecules upon binding.
Complexation with Proteins and Enzyme Systems
The ability of para-sulfonatocalix researchgate.netarene to recognize and bind to specific amino acid residues, particularly lysine and arginine, extends to its interactions with larger biomolecules like proteins and enzymes. This complexation is of significant interest due to its potential to modulate protein function, influence protein assembly, and aid in protein crystallization.
The interactions are primarily driven by the electrostatic attraction between the anionic sulfonate groups of the calixarene and positively charged residues on the protein surface. nankai.edu.cn This leads to the calixarene acting as a "molecular glue," capable of mediating protein-protein interactions and influencing their quaternary structure. mdpi.com The multivalent nature of both the calixarene and the protein surface often leads to multisite binding, where the calixarene can dynamically interact with several binding sites on the protein. nih.govnih.gov
Characterization of Protein Binding Sites and Interaction Dynamics
The binding of para-sulfonatocalix researchgate.netarene to proteins has been characterized using a variety of biophysical techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and molecular dynamics (MD) simulations. These studies have provided detailed insights into the specific binding sites and the dynamic nature of these interactions.
A notable example is the complexation of p-SC researchgate.net with cytochrome c, a protein rich in lysine residues. nih.govnankai.edu.cn Initial studies involving cocrystallization revealed three distinct binding sites for the calixarene on the protein surface. nih.govnih.gov In these complexes, the calixarene was found to encapsulate a single lysine side chain within its cavity. nih.gov NMR titration experiments further supported the concept of a dynamic complex, suggesting that the calixarene can "hop" between different lysine residues on the protein surface, effectively exploring the protein's electrostatic landscape. nih.govnankai.edu.cn
Molecular dynamics simulations have further elucidated the specifics of these interactions at an atomic level. For instance, simulations of p-SC researchgate.net with cytochrome c have helped to characterize two primary binding sites and identify key residues involved in the recognition process. nankai.edu.cn These simulations have shown that residues such as K4, K5, K86, and K87 play a crucial role in anchoring the calixarene to the protein surface. nankai.edu.cn Similar computational studies on the interaction of p-SC researchgate.net with an antifungal protein, which has 13 surface-exposed lysines, also corroborated the presence of two main binding sites that were previously identified through X-ray crystallography. nankai.edu.cnresearchgate.net
The following table summarizes key findings from studies on the characterization of p-SC researchgate.net binding to proteins:
| Protein | Key Interacting Residues | Experimental/Computational Technique(s) | Key Findings | Reference(s) |
| Cytochrome c | Lys4, K5, K86, K87, R13 | X-ray Crystallography, NMR, Molecular Dynamics Simulations | Dynamic binding with the calixarene exploring multiple lysine-rich patches. Encapsulation of a single lysine side chain. | nih.govnih.govnankai.edu.cn |
| Lysozyme | C-terminal Arg128 | X-ray Crystallography | Linear assembly of protein tetramers mediated by calixarene-protein interactions. Encapsulation of the arginine side chain. | mdpi.com |
| Antifungal Protein (PAF) | K30, K27, K35 | X-ray Crystallography, Molecular Dynamics Simulations, Isothermal Titration Calorimetry | Identification of two primary binding sites. K30 is encapsulated, while K27 and K35 form salt bridges with sulfonate groups. | nankai.edu.cn |
Allosteric Effects Induced by Para-sulfonatocalixresearchgate.netarene Binding
The binding of para-sulfonatocalix researchgate.netarene to a protein can induce conformational changes that extend beyond the immediate binding site, leading to allosteric effects. These long-range structural perturbations can, in turn, modulate the protein's function and its interactions with other molecules.
Molecular dynamics simulations have been instrumental in revealing these subtle, yet significant, allosteric modifications. For example, in the study of p-SC researchgate.net binding to cytochrome c, an allosteric reinforcement of several per-residue interactions was observed upon calixarene binding. nankai.edu.cn This suggests a more complex mode of action for these supramolecular auxiliaries than simple surface binding. nankai.edu.cn
Similarly, investigations into the interaction of p-SC researchgate.net with an antifungal protein have also probed for dynamic allosteric modifications upon ligand binding. nankai.edu.cn The computational protocols used in these studies have the potential to be generalized to better understand the supramolecular forces that govern calixarene-assisted protein co-crystallization, a process that is likely influenced by allosteric changes in protein conformation and surface properties. nankai.edu.cn The ability of p-SC researchgate.net to induce such allosteric effects highlights its potential as a tool for modulating protein activity and for designing novel protein-based assemblies.
Modulation of Biomolecular Aggregation and Solubility Enhancement
Para-sulfonatocalix researchgate.netarene has demonstrated a remarkable ability to modulate the aggregation behavior of biomolecules, particularly peptides, and to enhance their solubility in aqueous environments. This property is of significant interest for applications in drug delivery and for preventing the formation of undesirable protein aggregates.
A key mechanism by which p-SC researchgate.net influences aggregation is through its interaction with specific amino acid side chains that are often involved in intermolecular interactions leading to aggregation. For instance, in peptides containing both arginine and aromatic residues like tyrosine, intermolecular cation-π interactions between these residues can cause the peptides to self-assemble into amorphous aggregates. researchgate.net This can render the peptide ineffective for its intended purpose. researchgate.net
A study on a novel cell-penetrating peptide, FAM-Y4R4, demonstrated that decorating the arginine side chains with p-SC researchgate.net successfully dissolved the majority of the peptide aggregates. researchgate.net This was achieved by the calixarene effectively shielding the arginine residues, thereby preventing the cation-π interactions with tyrosine and significantly improving the peptide's solubility. researchgate.net The solubilized peptide, in complex with p-SC researchgate.net, showed enhanced cell uptake and cargo-carrying capabilities. researchgate.net
In addition to preventing aggregation, p-SC researchgate.net can also induce the aggregation of certain amphiphilic molecules by lowering their critical aggregation concentration. acs.orgrsc.org This has been exploited to construct supramolecular binary vesicles. acs.org This dual ability to both inhibit and promote aggregation, depending on the nature of the guest molecule, makes p-SC researchgate.net a versatile tool in supramolecular chemistry.
The table below provides examples of the modulation of biomolecular aggregation and solubility by p-SC researchgate.net:
| Biomolecule/System | Effect of p-SC researchgate.net | Mechanism | Application | Reference |
| FAM-Y4R4 peptide | Dissolution of aggregates, enhanced solubility | Decoration of arginine side chains, preventing intermolecular cation-π interactions | Improved cell-penetrating peptide efficacy, drug delivery | researchgate.net |
| Fluorocarbon surfactant | Lowered critical aggregation concentration | Formation of binary amphiphilic aggregates through host-guest complexation | Potential in drug delivery systems | rsc.org |
| Cationic surfactants | Induction of aggregation to form vesicles, micelles | Host-guest complexation leading to the formation of supra-amphiphiles | Construction of self-assembled nanostructures |
Concepts in Biomimetics and Bio-Inspired Supramolecular Design
Para-sulfonatocalix researchgate.netarene has emerged as a valuable building block in the field of biomimetics and bio-inspired supramolecular design. Its ability to mimic certain aspects of biological systems, such as molecular recognition and enzymatic catalysis, has led to the development of novel functional materials and systems.
One of the key concepts in this area is the use of p-SC researchgate.net as an artificial receptor for biomolecules. Its well-defined cavity and peripheral functional groups allow it to selectively bind to specific guests, mimicking the function of natural receptors. nankai.edu.cn This has been demonstrated in its ability to bind to amino acids, peptides, and even larger proteins with a degree of selectivity. The design of such synthetic receptors is a fundamental aspect of supramolecular chemistry, with the goal of creating molecules that can perform functions analogous to their biological counterparts.
Another important biomimetic concept is the development of enzyme mimics . Para-sulfonatocalix researchgate.netarene has been shown to induce significant pKa shifts in guest molecules upon complexation. acs.org This phenomenon of host-assisted guest protonation is reminiscent of the way enzymes can modulate the acidity or basicity of substrates within their active sites to facilitate catalysis. acs.org By creating a microenvironment within its cavity that is different from the bulk solution, p-SC researchgate.net can stabilize the protonated form of a guest molecule, effectively lowering its pKa. acs.org This property can be harnessed to develop supramolecular catalytic systems that mimic enzymatic activity. acs.org
Furthermore, p-SC researchgate.net has been incorporated into bio-inspired supramolecular systems for applications such as controlled release. An example of this is the construction of enzyme-responsive supramolecular nanovalves. In these systems, mesoporous silica (B1680970) nanoparticles are functionalized with choline (B1196258) moieties that are encircled by p-SC researchgate.net in a pseudorotaxane-like fashion. The release of cargo from the nanoparticles is controlled by the presence of specific enzymes that can cleave the stalks holding the calixarene "gate," demonstrating a sophisticated level of bio-inspired design for targeted drug delivery.
The design of such systems often relies on the principles of self-assembly and molecular recognition, which are hallmarks of biological processes. The biocompatibility of p-SC researchgate.net further enhances its utility in creating these bio-inspired materials for potential applications in medicine and biotechnology. mdpi.com
Q & A
Basic: What are the recommended synthesis and characterization protocols for para-sulfonatocalix[4]arene (pSC4)?
Methodological Answer:
pSC4 is synthesized via sulfonation of calix[4]arene using concentrated sulfuric acid, followed by purification through recrystallization. Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm sulfonation at the para position and monitor purity .
- Thermogravimetric Analysis (TGA) : To assess thermal stability and hydration states .
- Dynamic Light Scattering (DLS) : For particle size distribution in aqueous solutions .
Data Table :
| Characterization Method | Key Observations |
|---|---|
| ¹H NMR (D₂O) | Peaks at δ 3.8–4.2 ppm (sulfonate groups) |
| TGA | Weight loss at 100–150°C (bound water) |
Basic: How can host-guest interactions between pSC4 and amino group-containing molecules be experimentally validated?
Methodological Answer:
Validate interactions using:
- Isothermal Titration Calorimetry (ITC) : To measure binding constants (e.g., ΔG, ΔH) for pSC4 with amino acids like arginine .
- Fluorescence Spectroscopy : Monitor quenching effects upon guest inclusion (e.g., tryptophan derivatives) .
- X-ray Crystallography : Resolve structural details of complexes (e.g., pSC4-arginine bilayer structures) .
Advanced: How can contradictions in spectroscopic data (e.g., aggregation vs. coordination) for pSC4-nucleotide interactions be resolved?
Methodological Answer:
Discrepancies in UV-Vis spectra (e.g., new absorption bands at 530–580 nm) may arise from nanoparticle aggregation or direct coordination. To distinguish:
- Transmission Electron Microscopy (TEM) : Visualize nanoparticle aggregation .
- Comparative Studies : Test pSC4 with nucleotides (e.g., thymidine vs. uridine) to isolate cavity-dependent effects .
- Density Functional Theory (DFT) : Model interactions to confirm whether sulfonate groups or the cavity drives binding .
Advanced: What experimental strategies optimize pSC4-based sensors for selective nucleotide discrimination?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize pSC4 on gold nanoparticles to detect real-time binding kinetics for nucleotides (e.g., ATP vs. GTP) .
- Colorimetric Assays : Use pSC4-stabilized silver nanoparticles; observe shifts from yellow (530 nm) to pink (580 nm) for pyrimidines .
Data Table :
| Nucleotide Type | Absorption Shift (nm) | Color Change |
|---|---|---|
| Pyrimidines | 530 → 580 | Yellow → Pink |
| Purines | 420 → 450 | Yellow → Orange |
Advanced: How do pharmacokinetic studies inform the biomedical applicability of pSC4?
Methodological Answer:
- In Vivo Distribution : Use ³⁵S-labeled pSC4 in murine models to track biodistribution (e.g., rapid renal clearance, no blood-brain barrier penetration) .
- Toxicity Assays : Conduct MTT assays on neutrophils to confirm biocompatibility (e.g., >90% cell viability at 1 mM) .
Advanced: What methodologies enhance pSC4’s efficacy in drug solubility and delivery?
Methodological Answer:
- Phase Solubility Studies : Measure solubility enhancements (e.g., ciprofloxacin solubility increases 10-fold with pSC4 complexation) .
- Molecular Dynamics Simulations : Model drug-pSC4 interactions to predict binding modes and stability .
- In Vitro Release Assays : Use dialysis membranes to monitor pH-dependent drug release (e.g., faster release at lysosomal pH 5.0 vs. physiological pH 7.4) .
Methodological: How can reproducibility challenges in pSC4 complexation studies be addressed?
Methodological Answer:
- Standardized Protocols : Document exact molar ratios, solvent conditions (e.g., ionic strength), and temperature .
- Supplementary Data : Provide raw NMR spectra, titration curves, and crystallographic coordinates in supporting information .
Methodological: What validation steps ensure computational models accurately predict pSC4 interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
